Tert-butyl (1R,3S)-3-[[4-(prop-2-enoylamino)benzoyl]amino]cyclohexane-1-carboxylate
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Description
The compound contains a tert-butyl group, a cyclohexane ring, and an amide group. The tert-butyl group is a simple hydrocarbon moiety that is often used in chemical transformations . The cyclohexane ring is a common structural motif in organic chemistry, and the amide group is a functional group that consists of a carbonyl group (C=O) linked to a nitrogen atom .
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these groups in space. The cyclohexane ring can adopt various conformations, and the presence of the tert-butyl group and the amide group may influence the preferred conformation .Chemical Reactions Analysis
The reactivity of the compound would be influenced by the presence of the tert-butyl group and the amide group. The tert-butyl group is relatively unreactive, but it can influence the reactivity of the rest of the molecule due to its size and ability to crowd neighboring groups . The amide group can participate in a variety of reactions, including nucleophilic acyl substitution and condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the presence of the tert-butyl group, the cyclohexane ring, and the amide group. For example, the compound is likely to be relatively nonpolar due to the presence of the tert-butyl group and the cyclohexane ring .Future Directions
Properties
IUPAC Name |
tert-butyl (1R,3S)-3-[[4-(prop-2-enoylamino)benzoyl]amino]cyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4/c1-5-18(24)22-16-11-9-14(10-12-16)19(25)23-17-8-6-7-15(13-17)20(26)27-21(2,3)4/h5,9-12,15,17H,1,6-8,13H2,2-4H3,(H,22,24)(H,23,25)/t15-,17+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOZPJOUKHEPGA-WBVHZDCISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCC(C1)NC(=O)C2=CC=C(C=C2)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCC[C@@H](C1)NC(=O)C2=CC=C(C=C2)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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